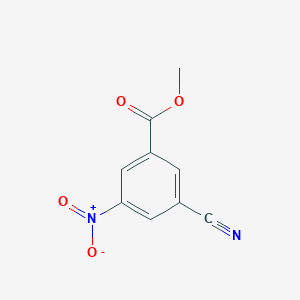
tert-Butyl (3-oxo-3-phenylpropyl)carbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of tert-butyl (3-oxo-3-phenylpropyl)carbamate consists of a tert-butyl group, a carbamate moiety, and a phenylpropyl ketone. The carbonyl group is disordered over two sites on the five-membered ring .
Chemical Reactions Analysis
- Coupling Reactions : Cross-coupling reactions with aryl or heteroaryl halides using palladium catalysts .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is utilized in the field of organic synthesis, particularly in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the protection of amine groups during complex organic synthesis processes, allowing for further reactions to occur without affecting the amine functionality .
Synthesis of Pyrroles
It serves as a precursor in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic compounds that have various applications in medicinal chemistry and as building blocks for conducting polymers .
Chemical Education
As a compound with multiple applications, it can be used in chemical education to demonstrate various synthetic techniques and protective group strategies to students.
Each application field leverages the unique chemical properties of tert-Butyl (3-oxo-3-phenylpropyl)carbamate, showcasing its versatility and importance in scientific research.
MilliporeSigma - tert-Butyl carbamate 98 Thermo Scientific Chemicals - tert-Butyl carbamate, 98+%
Eigenschaften
IUPAC Name |
tert-butyl N-(3-oxo-3-phenylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVALDZADVCHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591102 | |
| Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |
CAS RN |
333387-97-6 | |
| Record name | tert-Butyl (3-oxo-3-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)



![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)




![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)